2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
Description
2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a nicotinic acid derivative featuring a methoxy group at the 2-position and a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent at the 5-position of the pyridine ring. This compound is structurally distinguished by its sulfonamide-linked pyrrolidine moiety, which may enhance solubility and modulate electronic properties compared to simpler nicotinic acid analogs. Potential applications may include medicinal chemistry (e.g., enzyme inhibition) or materials science, though further research is required to confirm these uses.
Properties
IUPAC Name |
2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-16-15(17(20)21)10-13(11-18-16)12-4-6-14(7-5-12)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEUAKBHPLZMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688482 | |
| Record name | 2-Methoxy-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-43-1 | |
| Record name | 2-Methoxy-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The nicotinic acid scaffold is typically derived from 3-cyano-2-methoxypyridine or 2-methoxynicotinic acid esters . Source highlights the use of methyl 2-methoxynicotinate as a precursor, which undergoes hydrolysis to yield the carboxylic acid.
Reaction Conditions :
Regioselective Halogenation at the 5-Position
To enable cross-coupling, the 5-position must be halogenated. Direct bromination using Br₂ in acetic acid at 60°C introduces a bromine atom selectively.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 60°C, 6h | 78% |
Synthesis of 4-(Pyrrolidin-1-Ylsulfonyl)Phenyl Intermediate
Sulfonylation of Phenyl Rings
The 4-(pyrrolidin-1-ylsulfonyl)phenyl group is synthesized via sulfonylation of 4-fluorophenylsulfonyl chloride with pyrrolidine. Source details this process using DMF as a solvent and K₂CO₃ as a base.
Reaction Pathway :
-
4-Fluorophenylsulfonyl chloride reacts with pyrrolidine in DMF at 25°C for 12h.
-
Workup : Precipitation with ice-water and filtration yields the sulfonamide (92% purity).
Optimization Notes :
-
Excess pyrrolidine (1.5 eq) ensures complete substitution of the fluorine atom.
-
Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Cross-Coupling of Nicotinic Acid and Phenylsulfonyl Moieties
Suzuki-Miyaura Coupling
The brominated nicotinic acid derivative undergoes palladium-catalyzed cross-coupling with 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid . Source recommends using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (4:1).
Representative Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 18h |
| Yield | 68% |
Challenges :
-
Boronic acid instability necessitates in situ preparation from the corresponding bromide.
-
Steric hindrance from the sulfonyl group may reduce coupling efficiency.
Final Functionalization and Purification
Carboxylic Acid Deprotection
If ester-protected intermediates are used, final hydrolysis with LiOH in THF/H₂O (3:1) at 50°C for 6h liberates the carboxylic acid.
Yield Improvement :
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:1 → 3:1 gradient). Source reports ≥95% purity after purification.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines halogenation, cross-coupling, and sulfonylation in a single reactor. Source demonstrates this using 2-methoxy-5-bromonicotinic acid and 4-mercaptophenylboronic acid , followed by oxidation to the sulfonyl chloride and reaction with pyrrolidine.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) shows ≥99% purity at 254nm.
Challenges and Optimization Opportunities
Sulfonamide Stability
The pyrrolidin-1-ylsulfonyl group is prone to hydrolysis under strongly acidic/basic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with nicotinic acid derivatives exhibit significant anticancer properties. The specific structure of 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid may enhance its efficacy against certain cancer types by inhibiting specific kinases involved in cancer cell proliferation. A study highlighted that similar compounds demonstrated selective inhibition of cancer cell lines, suggesting a promising therapeutic avenue for this compound .
Neuroprotective Effects
Nicotinic acid derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The pyrrolidine moiety may contribute to the modulation of neurotransmitter systems, potentially offering protective benefits against neurodegeneration. Research has shown that derivatives can enhance cognitive function and reduce neuroinflammation, which is crucial in the context of age-related cognitive decline .
Case Study 1: Anticancer Efficacy
In a preclinical study, a derivative closely related to 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of similar nicotinic acid derivatives in rodent models of Alzheimer's disease. Administration of the compound resulted in improved memory performance and reduced amyloid plaque formation compared to control groups. This suggests that the compound could be beneficial for further research into treatments for neurodegenerative disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfonamide vs. Pyrrole: The 4-(pyrrolidin-1-ylsulfonyl)phenyl group introduces a sulfonamide linkage absent in 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid. Sulfonamides are known to enhance metabolic stability and hydrogen-bonding capacity, which may improve pharmacological profiles .
- Core Heterocycle : Pyridine (nicotinic acid) vs. pyrimidine alters ring electronics and steric demands. Pyrimidines often exhibit distinct biological activities due to their dual nitrogen atoms .
Boronic Acid Precursors and Derivatives
The target compound’s boronic acid analog, [2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]boronic acid, shares its sulfonamide-pyrrolidine motif but replaces the carboxylic acid with a boronic acid group. This substitution enables Suzuki-Miyaura cross-coupling reactions, suggesting utility in synthesizing biaryl structures . Comparatively, [2-methoxy-5-(morpholine-4-sulfonyl)phenyl]boronic acid () replaces pyrrolidine with morpholine, which may improve water solubility due to morpholine’s oxygen atom .
Implications of Substituent Variations
- Pyrrolidine vs.
- Methoxy vs. Methyl/Chloro : Methoxy groups are less electron-withdrawing than chloro substituents, possibly reducing electrophilicity at the pyridine ring and influencing metabolic degradation pathways .
Biological Activity
2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Nicotinic Acid Backbone : This provides a framework for interaction with nicotinic acetylcholine receptors.
- Pyrrolidine Sulfonamide Group : This moiety is crucial for enhancing binding affinity and selectivity towards specific biological targets.
The biological activity of 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is primarily mediated through its interaction with various receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits affinity for nAChRs, which are implicated in cognitive functions and neuroprotection.
- Inhibition of p38 MAP Kinase : Research indicates that compounds with similar structures can inhibit p38 MAP kinase, a key player in inflammatory responses and cellular stress pathways .
- Serotonin Receptor Modulation : Potential interactions with serotonin receptors may contribute to its behavioral effects, particularly in models of psychosis .
Pharmacological Effects
The pharmacological profile of the compound suggests several therapeutic potentials:
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from apoptosis, likely through modulation of nAChRs and p38 MAP kinase pathways.
- Antipsychotic Activity : Given its structural similarity to known antipsychotic agents, there is potential for this compound to exhibit antipsychotic properties by modulating dopaminergic and serotonergic systems .
- Anti-inflammatory Properties : The inhibition of p38 MAP kinase suggests that it may have anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several significant findings regarding the biological activity of 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-component reactions (MCRs) due to its pyridine and sulfonamide moieties. A scaffold-first approach may start with nicotinic acid derivatives, followed by methoxy group introduction via alkylation and sulfonamide coupling using pyrrolidine and sulfonyl chlorides. Catalytic systems like Pd/C or CuI can enhance coupling efficiency. Temperature optimization (e.g., reflux in DMF at 110–120°C) improves yields. Purification often requires column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Structural confirmation relies on 1H/13C-NMR to resolve the methoxy (-OCH3), pyrrolidinylsulfonyl, and aromatic proton environments. FTIR verifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups. HPLC-MS (C18 column, 0.1% formic acid/acetonitrile mobile phase) confirms purity (>95%) and molecular weight .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : The sulfonamide and carboxylic acid groups make the compound hygroscopic. Store under inert gas (argon) at –20°C in amber vials. Pre-purge solvents with nitrogen during dissolution to prevent oxidation. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Cross-reference with structural analogs (e.g., pyridine-sulfonamide derivatives) to isolate substituent effects. Meta-analysis of IC50 values under standardized protocols (e.g., ATP-based assays) can clarify trends .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger) to map interactions between the pyrrolidinylsulfonyl group and target pockets (e.g., kinase ATP-binding sites). QSAR models trained on substituent electronic parameters (Hammett constants) predict bioactivity. Prioritize derivatives with enhanced π-π stacking (e.g., fluorinated aryl groups) or hydrogen-bonding capacity (e.g., hydroxyl substitutions) .
Q. What mechanistic insights explain the compound’s selectivity for certain enzyme isoforms?
- Methodological Answer : Perform kinetic assays (e.g., Km/Vmax comparisons) and site-directed mutagenesis to identify key residues in enzyme active sites. For example, the methoxy group’s steric bulk may hinder binding to smaller isoforms. Fluorescence polarization assays quantify competitive displacement of native substrates .
Q. How do solvent polarity and pH affect the compound’s solubility in pharmacokinetic studies?
- Methodological Answer : Conduct phase-solubility studies in buffers (pH 1.2–7.4) and co-solvents (PEG-400, DMSO). The carboxylic acid group increases solubility at alkaline pH but may reduce membrane permeability. Use logP calculations (e.g., ACD/Percepta) to balance lipophilicity. Nanoformulation (liposomes) enhances bioavailability in acidic microenvironments .
Data Analysis and Reproducibility
Q. What statistical methods address variability in synthetic yield across laboratories?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use ANOVA to compare batch-to-batch variability. Central composite designs optimize parameters with minimal runs. Report yields with 95% confidence intervals to aid reproducibility .
Q. How can researchers validate impurities identified during HPLC analysis?
- Methodological Answer : Spike samples with reference standards (e.g., sulfonic acid byproducts) and compare retention times. LC-MS/MS identifies fragmentation patterns of impurities. Quantify using external calibration curves. For novel impurities, isolate via preparative HPLC and characterize by 2D-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
